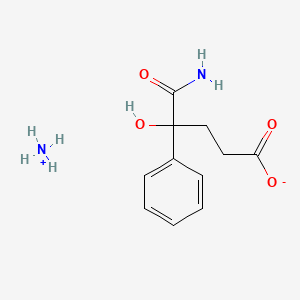
Methyl 2-(phenylcarbamoylmethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(phenylcarbamoylmethoxy)benzoate: is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a phenylcarbamoylmethoxy group attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(phenylcarbamoylmethoxy)benzoate typically involves the reaction of methyl 2-hydroxybenzoate with phenyl isocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(phenylcarbamoylmethoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(phenylcarbamoylmethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the binding sites of proteins and other biomolecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the development of anti-inflammatory, analgesic, or antimicrobial drugs.
Industry: In the materials science industry, this compound can be used in the production of polymers and coatings. Its chemical properties make it suitable for use as a monomer or additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(phenylcarbamoylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoylmethoxy group can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity or function. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Methyl 2-methoxybenzoate: Similar in structure but lacks the phenylcarbamoylmethoxy group.
Methyl 2-benzoylbenzoate: Contains a benzoyl group instead of the phenylcarbamoylmethoxy group.
Methyl 2-(carbamoyloxy)benzoate: Similar but with a carbamoyloxy group instead of the phenylcarbamoylmethoxy group.
Uniqueness: Methyl 2-(phenylcarbamoylmethoxy)benzoate is unique due to the presence of the phenylcarbamoylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in drug design and other applications.
Propiedades
Número CAS |
20745-67-9 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
methyl 2-(2-anilino-2-oxoethoxy)benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)13-9-5-6-10-14(13)21-11-15(18)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |
Clave InChI |
LDBZUMACBAAIBS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



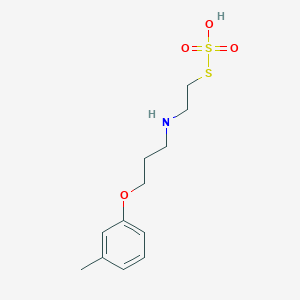
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
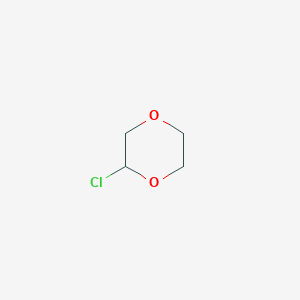
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)

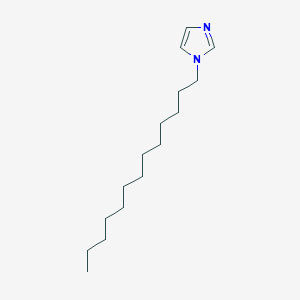
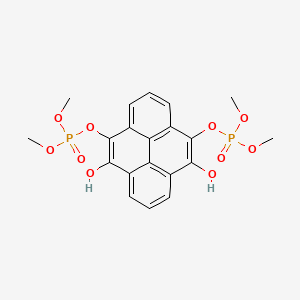
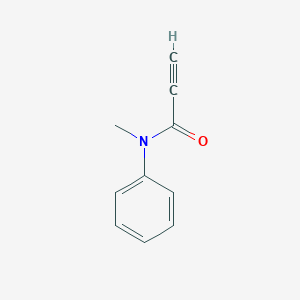

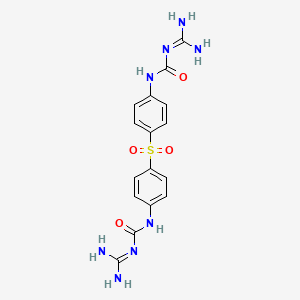
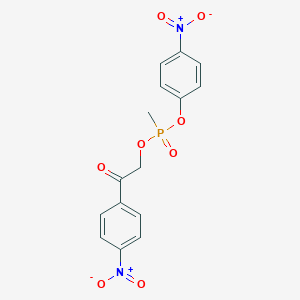
pentasilolane](/img/structure/B14706902.png)
